5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole
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Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole typically involves the condensation of appropriate indole and pyrrole precursors. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with an indole derivative under acidic or basic conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving binding to specific receptors or enzymes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-pyridinol: Another compound with a similar structure but different functional groups.
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Shares the pyrrole ring but has a pyridine ring instead of an indole ring.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is unique due to the combination of the indole and pyrrole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole |
InChI |
InChI=1S/C12H12N2/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-5,7-8,14H,1-2,6H2 |
InChI Key |
FZLHUCUIZNIIOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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